3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3,5-DIMETHYL-4-{[6-(2-METHYL-1,3-OXAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE is a complex heterocyclic compound that incorporates multiple functional groups, including oxazole, triazole, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-4-{[6-(2-METHYL-1,3-OXAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is critical to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-4-{[6-(2-METHYL-1,3-OXAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .
Scientific Research Applications
3,5-DIMETHYL-4-{[6-(2-METHYL-1,3-OXAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-4-{[6-(2-METHYL-1,3-OXAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazole Derivatives: Compounds containing the triazole ring are known for their antifungal and antiviral activities.
Oxazole Derivatives: These compounds are studied for their potential as anti-inflammatory and anticancer agents.
Uniqueness
3,5-DIMETHYL-4-{[6-(2-METHYL-1,3-OXAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE is unique due to its combination of multiple heterocyclic rings, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C13H12N6O2S |
---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
3,5-dimethyl-4-[[6-(2-methyl-1,3-oxazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C13H12N6O2S/c1-6-9(7(2)21-18-6)4-11-15-16-13-19(11)17-12(22-13)10-5-20-8(3)14-10/h5H,4H2,1-3H3 |
InChI Key |
INNPPXDPKVHYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=NN=C3N2N=C(S3)C4=COC(=N4)C |
Origin of Product |
United States |
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